molecular formula C16H13N3 B3064139 N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine CAS No. 872872-12-3

N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

Cat. No.: B3064139
CAS No.: 872872-12-3
M. Wt: 247.29 g/mol
InChI Key: HXUODZKNCJWKGP-UHFFFAOYSA-N
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Description

Historical Evolution of Fused Pyrazole Derivatives in Drug Discovery

The medicinal exploration of pyrazole derivatives began with Knorr’s 1883 synthesis of antipyrine, a landmark achievement that established this heterocycle’s pharmaceutical potential. Over the 20th century, researchers developed first-generation pyrazole drugs like celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist), which demonstrated the scaffold’s adaptability to diverse therapeutic targets.

The transition to fused pyrazole systems gained momentum in the early 2000s, driven by the need for improved metabolic stability and target specificity. Indeno[1,2-c]pyrazoles emerged as particularly promising candidates due to their:

  • Enhanced planarity from the fused indene moiety, improving DNA intercalation potential
  • Increased hydrophobic surface area for protein binding pocket interactions
  • Restricted conformational flexibility compared to monocyclic pyrazoles

A 2025 study identified fourteen indeno-pyrazole conjugates with submicromolar antiproliferative activity against HCT-116, HepG2, and MCF-7 cell lines, validating the scaffold’s oncology applications.

Structural Significance of N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine in Heterocyclic Systems

The molecular architecture of this compound (C~16~H~13~N~3~) features three critical components:

  • Indeno[1,2-c]pyrazole core :

    • Fused bicyclic system with π-conjugation across 10 atoms
    • Bond lengths: 1.38–1.42 Å for aromatic C-C bonds
    • Dihedral angle between rings: 179.8° (near-planar)
  • N-Phenyl substituent :

    • Introduces steric bulk for target selectivity
    • Enables π-π stacking with tyrosine/phenylalanine residues
  • 3-Amino group :

    • Serves as hydrogen bond donor/acceptor
    • Critical for coordinating metal ions in enzymatic active sites

Table 1: Structural Comparison of Indeno[1,2-c]pyrazole Derivatives

Compound Substituents Target IC~50~ (nM) Source
Parent scaffold None N/A N/A
HDAC6 inhibitor A-4 Thiol group at C4 HDAC6 44
Tubulin inhibitor 9 Methoxy at C7 Tubulin 82
N-Phenyl derivative N-Ph, NH~2~ at C3 HDAC6 68

The N-phenyl group’s ortho/meta/para substitution patterns profoundly influence bioactivity. Para-substituted analogs show 3.2-fold greater HDAC6 inhibition compared to ortho derivatives due to reduced steric hindrance. Molecular docking studies reveal the amine group forms a salt bridge with Asp^460^ in HDAC6’s catalytic pocket, while the indene system interacts with hydrophobic residues (Phe^643^, Leu^749^).

Quantum mechanical analyses (DFT, ELF, RDG) demonstrate the molecule’s electron-rich regions localize at the pyrazole N2 and indene C9 positions, making these sites prone to electrophilic attack during metabolic processes. This electronic profile also facilitates charge-transfer interactions with biological macromolecules, explaining its 92% plasma protein binding in pharmacokinetic models.

The rigid scaffold’s synthetic versatility enables targeted modifications:

  • Piperazine additions at C6 improve blood-brain barrier penetration
  • Methylation of the 3-amino group enhances metabolic stability by 47%
  • Halogen substitution on the phenyl ring increases tubulin binding affinity 5-fold

Properties

CAS No.

872872-12-3

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

InChI

InChI=1S/C16H13N3/c1-2-7-12(8-3-1)17-16-14-10-11-6-4-5-9-13(11)15(14)18-19-16/h1-9H,10H2,(H2,17,18,19)

InChI Key

HXUODZKNCJWKGP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=NN3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Indanedione with Phenylhydrazine Derivatives

The cyclocondensation of 1,3-indanedione with phenylhydrazine derivatives represents a foundational route for constructing the indeno-pyrazole core. This method leverages the reactivity of the diketone moiety in 1,3-indanedione, which undergoes nucleophilic attack by hydrazines to form hydrazone intermediates. Subsequent acid- or base-catalyzed cyclization yields the pyrazole ring.

In a representative procedure, 1,3-indanedione reacts with phenylhydrazine in ethanol under reflux, yielding N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine after 6–8 hours. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization (Scheme 1). Yield optimization studies indicate that substituting ethanol with polar aprotic solvents like dimethylformamide (DMF) increases reaction rates but may reduce purity due to side reactions.

Key Conditions :

  • Solvent : Ethanol, DMF, or water
  • Catalyst : Lemon peel powder (10 mol%) under ultrasonication reduces reaction time to 15 minutes
  • Yield : 64–86% depending on substituents

Multi-Component Reactions Involving Diazonium Salts and Active Methylene Compounds

Multi-component reactions (MCRs) efficiently assemble complex structures by integrating diazonium salts, active methylene compounds, and cyclizing agents. A notable approach involves coupling diazotized heterocyclic amines with 1,3-indanedione to form hydrazono intermediates, which undergo cyclization under acidic conditions.

For example, diazotized 5-amino-3-methylpyrazole couples with 1,3-indanedione in the presence of sodium acetate, forming a hydrazono-indanedione adduct. Treatment with acetic acid induces cyclization via nucleophilic addition-elimination, yielding the target compound in 70% yield. This method benefits from regioselectivity but requires precise control of pH and temperature to avoid byproducts.

Mechanistic Insights :

  • Diazonium salt formation from aryl amines.
  • Coupling with 1,3-indanedione to form a hydrazone.
  • Acid-catalyzed cyclization to form the pyrazole ring.

Reductive alkylation strategies enable the introduction of aryl groups via hydrogenation. A two-step synthesis reported in patent literature involves:

  • Condensation : 4-Aminodiphenylamine reacts with acetophenone under acid catalysis to form an imine intermediate.
  • Hydrogenation : Catalytic hydrogenation (H₂, Raney Ni) reduces the imine to the secondary amine, yielding N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine.

While this method targets a structurally related compound, adapting the reductive step with indene-based ketones could furnish this compound. Zinc chloride and Raney nickel mixtures enhance hydrogenation efficiency, achieving >85% purity.

Ultrasonication-Assisted Synthesis Using Natural Catalysts

Green chemistry principles have spurred the adoption of ultrasonication and natural catalysts. A one-pot synthesis combines propane-1,3-dial, phenylhydrazine, and lemon peel powder in aqueous medium under ultrasonication (25 kHz, 250 W). The ultrasound promotes rapid mixing and accelerates the cyclocondensation, reducing reaction times from hours to minutes.

Advantages :

  • Eco-friendly : Water as solvent, biodegradable catalyst.
  • Efficiency : 85% yield achieved in 15 minutes.

Metal Silicate-Catalyzed Condensation and Cyclization

Metal silicates (e.g., Na₂SiO₃) catalyze Knoevenagel condensations between aldehydes and malononitrile, forming arylidene malononitrile intermediates. These intermediates react with 1,3-indanedione enolates, followed by cyclization with hydrazines to yield pyrazole derivatives.

Procedure :

  • Knoevenagel condensation of aldehyde and malononitrile.
  • Enolate formation from 1,3-indanedione.
  • Cyclization with phenylhydrazine.

Yields reach 90% under solvent-free conditions at 90°C, with Na₂SiO₃ (30 mol%) as catalyst.

Comparative Analysis of Synthetic Methods

Method Catalyst Reaction Time Yield Key Advantage
Cyclocondensation Lemon peel powder 15 min–8 h 64–86% Green conditions
Multi-component reaction Sodium acetate 4–6 h 70% Regioselectivity
Reductive alkylation Raney Ni/ZnCl₂ 12–24 h >85% High purity
Ultrasonication None 15 min 85% Rapid synthesis
Metal silicate catalysis Na₂SiO₃ 2–3 h 90% Solvent-free, high yield

Chemical Reactions Analysis

(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-Cancer Activity

N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine has shown promise as a lead compound in cancer therapy. Research indicates that derivatives of pyrazole compounds exhibit significant anti-tumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells. The ability to modulate these pathways makes this compound a candidate for further development as an anti-cancer drug .

1.2 Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which are essential for treating various inflammatory diseases. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes, making them suitable for conditions such as arthritis and other inflammatory disorders. In particular, studies have highlighted the efficacy of related compounds in reducing inflammation through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Mechanistic Insights and Case Studies

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of various biological pathways:

  • Inhibition of CDKs: By inhibiting CDKs, the compound can halt the progression of the cell cycle in cancer cells.
  • Reduction of Inflammatory Mediators: The compound may reduce the levels of inflammatory cytokines like TNF-alpha and IL-6, thereby alleviating symptoms associated with inflammation.

2.2 Case Studies

Several studies have evaluated the efficacy of pyrazole derivatives in preclinical models:

StudyCompound TestedDisease ModelKey Findings
Sharath et al., 2014Various pyrazole derivativesCarrageenan-induced paw edema (in vivo)Significant reduction in inflammation compared to standard drugs like ibuprofen .
Gökhan-Kelekçi et al., 20151-thiocarbamoyl 3-substituted phenyl-pyrazole derivativesInflammatory modelsExhibited comparable anti-inflammatory effects to indomethacin .
Burguete et al., 2012Novel 1,4-dihydroindeno[1,2-c]pyrazole hybridsCancer cell linesDisplayed potent activity against specific cancer types through CDK inhibition .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Development of Selective CB2 Ligands: Given its structural properties, further modification could enhance its selectivity for cannabinoid receptors (CB2), potentially leading to new therapies for pain management and inflammation .
  • Combination Therapies: Investigating its use in combination with existing therapies could improve treatment outcomes in cancer and inflammatory diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases, such as PDGFR and c-Abl. By competing with ATP, it prevents the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine derivatives varies significantly with substituent modifications. Below is a detailed comparison with analogs:

Anticancer Agents Targeting Tubulin

  • Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) Structure: Features a 6-methoxy group and methyl benzoate at the 3-position. Activity: Inhibits tubulin polymerization (IC₅₀ = 1.2 µM) and shows antiproliferative effects against HeLa cells (IC₅₀ = 0.43 µM). Identified via proteomic profiling methods . SAR: Methoxy groups enhance solubility and target engagement, while the methyl ester stabilizes the binding conformation .
  • 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues Structure: Methyl substitution at the 1-position; variable 3-amino substituents. Activity: IC₅₀ values for tubulin inhibition range from 0.5–2.5 µM. Derivatives with electron-withdrawing groups (e.g., nitro) improve potency .

Cannabinoid Receptor Ligands

  • 1-(2',4'-Dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide Structure: Dichlorophenyl at the 1-position and cyclohexylcarboxamide at the 3-position. Activity: High CB2 affinity (Ki = 8.6 nM) with >1000-fold selectivity over CB1. Alleviates neuropathic pain in mice via microglial modulation . SAR: Dichlorophenyl and bulky carboxamide groups (e.g., bornyl, isopinocampheyl) enhance CB2 binding. Smaller substituents reduce affinity .
  • N-[4-(Aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide Structure: Dimethoxy and methyl groups on the indenopyrazole core; sulfonamide-linked phenyl. Activity: Moderate carbonic anhydrase (CA) inhibition (hCA I/II/IX/XII inhibition at ~50–100 nM). Less potent than acetazolamide (AAZ) but shows isoform selectivity .

Multi-Target Kinase Inhibitors

  • RGB-286638 Structure: Incorporates a morpholino-urea and piperazine-methylphenyl group. Activity: Broad kinase inhibition (CDK, Aurora, JNK) with p53-dependent apoptosis. Molecular weight = 618.52 g/mol .

Structural and Functional Data Tables

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Derivatives

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
15 110 120 130 140
AAZ 250 12 25 5.8

Table 2: Key Pharmacological Profiles of Indenopyrazole Derivatives

Compound Target Activity (IC₅₀/Ki) Application
GN39482 Tubulin 1.2 µM Anticancer
1-(2',4'-Dichlorophenyl)-6-methyl... CB2 Receptor 8.6 nM Neuropathic Pain
RGB-286638 Kinases (CDK, Aurora) <10 nM Multi-target Cancer

Biological Activity

N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article delves into its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique indeno-pyrazole structure, which contributes to its diverse biological effects. The compound's molecular formula is C17H15N3C_{17}H_{15}N_3, and it exhibits properties that make it suitable for various pharmacological applications.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, a series of synthesized pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives with similar structures can inhibit platelet-derived growth factor receptor (PDGFR) tyrosine kinase activity, which is crucial in cancer progression. In vitro studies have shown that such compounds can effectively reduce cell proliferation in various cancer cell lines .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was part of a series that exhibited promising results against carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema comparable to that achieved with traditional anti-inflammatory drugs like ibuprofen .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer activity of indeno-pyrazole derivatives, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The study found that administration of the compound led to decreased tumor size and enhanced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInhibition of PDGFR activity
AntimicrobialEffective against bacterial strains

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